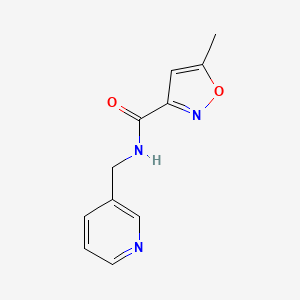

5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with substitutions that may relate to the target compound, often involves strategies such as one-pot synthesis, cycloaddition reactions, and the use of enaminones as precursors. Martins et al. (2002) discuss the one-pot synthesis of 3-methylisoxazole-5-carboxamides, a process potentially relevant to synthesizing the target compound by modifying the N-substituents and reaction conditions (Martins et al., 2002). Additionally, Ruano et al. (2005) describe the synthesis of highly functionalised 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, indicating methods for introducing pyridine groups into the isoxazole framework (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Structural analysis of isoxazole derivatives, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the identity and purity of synthesized compounds. Anuradha et al. (2014) report on the crystal structure of an isoxazole derivative, providing insight into the molecular arrangements and interactions that could be analogous to those in the target compound (Anuradha et al., 2014).

Chemical Reactions and Properties

Isoxazole derivatives engage in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations under catalytic conditions. Liu et al. (2019) discuss an iron-catalyzed transfer hydrogenation in aged N-methyl-2-pyrrolidone for reductive ring-opening of isoxazoles, a reaction type that might be applicable to modifying the target compound (Liu et al., 2019).

作用机制

Target of Action

The primary target of 5-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is the HIV-1 regulatory factors Tat and Rev . These factors play a crucial role in the replication of HIV-1, making them key targets for antiviral therapies .

Mode of Action

The compound interacts with its targets by suppressing the accumulation of Tat and Rev proteins .

Biochemical Pathways

The compound affects the RNA processing pathways of HIV-1 . By suppressing the accumulation of Tat and Rev, it disrupts the controlled processing of HIV-1 RNA, which is critical for the virus’s replication . The downstream effects of this disruption include reduced expression of HIV-1 Gag and Env and altered accumulation of viral RNAs .

Result of Action

The primary result of the compound’s action is a significant reduction in HIV-1 replication . This is achieved through the suppression of key HIV-1 regulatory factors and disruption of RNA processing, leading to decreased virus gene expression .

属性

IUPAC Name |

5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(14-16-8)11(15)13-7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTOGKQEXYNLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)

![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)

![2-(trifluoromethyl)benzaldehyde O-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5888631.png)